molecular formula C6H16N2O2 B083566 N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine CAS No. 14384-45-3

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

Cat. No. B083566
CAS RN: 14384-45-3
M. Wt: 148.2 g/mol
InChI Key: INKQNCNEVLUBQP-UHFFFAOYSA-N
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Description

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is a reactant used in the preparation of phthalocyanine derivatives and heterospin complexes . It is colorless or pale yellow liquid, flammable at room temperature, soluble in water and most organic solvents .


Synthesis Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine can be synthesized by reacting dimethyl ketone and sodium sulfite in water to produce 2,3-dimethyl trithioglucose acid, which is then desulfurized to obtain the target product .


Molecular Structure Analysis

The molecular formula of N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is C6H16N2O2 . The molecular weight is 148.20 g/mol . The InChI string representation of its structure is InChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3 .


Chemical Reactions Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is often used as an intermediate in organic synthesis. It is primarily used to synthesize tannic acid, tannic acid esters, and other compounds . It can also be used as a ligand for metal ions .


Physical And Chemical Properties Analysis

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine has a density of approximately 1.03 g/cm³ . Its boiling point is about 217°C , and the flash point is about 90°C .

Scientific Research Applications

  • Structural Analysis : The structures of related compounds like N,N′-dimethoxy-2,3-dimethyl-N,N′-dinitroso-2,3-butanediamine have been studied using X-ray methods, revealing insights into the geometry and bond lengths of alkoxynitrosoamine groups compared to nitrosoamines (Bagryanskaya et al., 1998).

  • Reaction with Phenylboronic Acid : N,N'-dihydroxy-N,N'-dimethylmethanediamine's reaction with phenylboronic acid was studied, leading to unexpected product formation, demonstrating the compound's complex chemical behavior (Kliegel et al., 1989).

  • Photoreactions in Alcohols : The photoreactions of related compounds like N,N-dimethylpyruvamide in methanol and ethanol have been investigated, highlighting the formation of various products and providing insights into their reaction mechanisms (Shima et al., 1984).

  • Cyanohydrin Synthesis : The synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid via cyanohydrin synthesis from related compounds has been explored, revealing insights into intermediate formations and reaction pathways (Powell et al., 1978).

  • Complexes with Quadridentate Ligands : The study of cobalt(III) complexes containing quadridentate ligands like N-(2-aminoethyl)iminodiacetate and related diamines, such as meso-2,3-butanediamine, offered insights into their absorption, circular dichroism, and NMR spectra (Akamatsu et al., 1982).

  • Stereoregular Polyamides : Research on the synthesis of stereoregular polyamides derived from L-tartaric acid using (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine revealed their high crystallinity, melting range, and optical activity (Bou et al., 1994).

  • Metal Complexes with Schiff Base Derivatives : The creation of new Schiff bases from 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene and related diamines, such as 2,3-butanediamine, and their metal complexes offered insights into coordination modes and spectral characteristics (Teixidor et al., 1985).

  • Asymmetric Synthesis from Tartaric Acid : The preparation of chiral derivatives from tartaric acid for asymmetric syntheses involving reactions with butyllithium in chiral media has been studied, providing a method for achieving high optical yields (Seebach et al., 1977).

Safety And Hazards

N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine is an organic compound with certain toxicity. Protective measures should be taken when using or handling it to avoid contact with skin, eyes, and respiratory tract . It should be stored in a closed container, away from fire sources and oxidants .

properties

IUPAC Name

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKQNCNEVLUBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)NO)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162561
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

CAS RN

14384-45-3
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014384453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethyl-2,3-dinitrobutane (82.56 g, 0.47 mmol) was dissolved in a mixture of THF (1407 mL) and water (235 mL). To this solution cooled to 8-10° C., Zn powder (126.9 g, 1.95 mol) was added in one portion. A solution of NH4Cl (202.1 g, 3.77 mol) in H2O (705 mL) was added dropwise to this slurry, with continued stirring for 1 h at 10° C., and the flask was stored in cooled water for 16 h. The slurry was filtered, and the precipitate was carefully washed with THF (4×200 mL). The precipitate was then dried by three washings with diethyl ether and collected. The solution was evaporated under vacuum until THF ceased to distill off. Then the solution was protected from air, and sodium carbonate (235 g) and sodium chloride (141 g) were added with cooling. Continuous extraction with chloroform (1880 mL) was performed over 18 h. The filtrate was concentrated to give oil product, then added petroleum ether to this mixture and stirred for 30 min at room temperature, filtered, dried, to afford a white powder (12.8 g, 18.4% yield). 1HNMR (400 MHz, DMSO): δ 6.89 (s, 1 H), 5.34 (s, 1 H), 0.96 (s, 3 H).
Quantity
82.56 g
Type
reactant
Reaction Step One
Name
Quantity
1407 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
202.1 g
Type
reactant
Reaction Step Two
Name
Quantity
705 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
126.9 g
Type
catalyst
Reaction Step Five
Yield
18.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
Reactant of Route 2
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
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N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
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N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
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N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
Reactant of Route 6
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

Citations

For This Compound
2
Citations
N Whittaker - 2021 - eprints.lincoln.ac.uk
The uses of molecularly imprinted polymers and electrochemical analysis are not new technology, however, there are few entries in the literature that use a combination of the two in …
Number of citations: 2 eprints.lincoln.ac.uk
SM Barbon, P Gobbo, W Luo, JT Price, MC Biesinger… - Synlett, 2016 - thieme-connect.com
An azide-functionalized nitronyl nitroxide was synthesized and its reactivity towards the Staudinger–Bertozzi ligation was explored. Whereas a model reaction in solution showed the …
Number of citations: 1 www.thieme-connect.com

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